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Abstract

This document provides detailed methodological protocols for applying digital spatial profiling (DSP)
technology to investigate the mechanistic effects of the spleen tyrosine kinase (SYK) inhibitor
entospletinib in kidney tissue. Entospletinib has demonstrated promising therapeutic potential in resolving
inflammation and promoting tissue repair following acute kidney injury (AKI), particularly in modulating
the immune microenvironment during the transition from AKI to chronic kidney disease. These application
notes synthesize validated experimental approaches from recent peer-reviewed studies, including spatial
transcriptomic profiling of murine kidney sections following ischemia-reperfusion injury (IRI). We provide
comprehensive methodologies for tissue processing, region of interest selection, multi-optic data generation,
and computational analysis, enabling researchers to precisely characterize the spatial context of drug effects
within complex kidney architectures. Implementation of these protocols will facilitate the identification of
novel biomarkers, elucidate mechanistic pathways, and accelerate the development of targeted therapies

for kidney diseases.

Introduction & Therapeutic Rationale
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SYK Inhibition as Therapeutic Strategy in Kidney Injury

Spleen tyrosine kinase (SYK) is a cytosolic non-receptor protein tyrosine kinase predominantly expressed in
hematopoietic cells and plays a crucial role in immune receptor signaling, including Fc receptors and B-cell
receptors. In the context of kidney pathology, SYK has emerged as a promising therapeutic target as it
regulates the recruitment and activation of proinflammatory neutrophils and macrophages following renal
injury [1] [2]. The transition from acute kidney injury to chronic kidney disease (AKI-to-CKD transition) is
driven by nonresolving inflammation and maladaptive repair processes, creating an unmet clinical need

for targeted therapies [1].

Entospletinib (GS-9973) is a selective, second-generation oral SYK inhibitor that demonstrates favorable
selectivity with fewer off-target effects compared to earlier SYK inhibitors like fostamatinib. While initially
developed for hematological malignancies, entospletinib has shown efficacy in resolving renal inflammation
and promoting tissue repair following AKI by targeting leukocyte-expressed SYK and preventing
neutrophil/monocyte recruitment to the kidney [1] [2]. This targeted approach modulates the renal immune
microenvironment without broadly suppressing immune function, making it an attractive candidate for

kidney disease applications.

Digital Spatial Profiling Technology

Digital spatial profiling (DSP) represents a revolutionary technology in spatial biology that enables
multiplexed analysis of RNA and protein expression within morphologically intact tissue sections. The
NanoString GeoMx DSP platform allows researchers to select specific regions of interest (ROIs) based on
fluorescent morphological markers and obtain quantitative expression data from these precisely defined areas
[3] [4]. This technology is particularly valuable for studying kidney tissues due to the organ's inherent
heterogeneity and complex cellular organization, where distinct pathological processes occur in specific
compartments (glomeruli, tubules, interstitium) [3]. The ability to correlate spatial expression patterns with
histological features enables unprecedented insights into drug mechanisms within specific kidney

microenvironments.

Experimental Desigh & Workflow Overview
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Preclinical Kidney Injury Model

The following protocol outlines the validated murine model for investigating entospletinib efficacy in AKI-

to-CKD transition:

e Animal Model: C57BL/6 male mice (8-10 weeks old)
¢ Injury Model: Unilateral renal ischemia-reperfusion injury (IRI) induced by clamping the renal pedicle
for 30-45 minutes at 32°C, followed by reperfusion [1]
e Treatment Protocol: Entospletinib administered orally at 100 mg/kg twice daily, with two strategic
dosing regimens:
o Preventive: Initiated 2 hours before IRI surgery
o Therapeutic: Initiated 24 hours post-IRI and continued for 14 days
e Control Groups: Vehicle-treated mice subjected to identical IRl procedures
¢ Tissue Collection: Kidneys harvested at days 1, 7, and 14 post-IRIl (n=4-6 mice per condition per
timepoint) [1] [5]

Table 1: Experimental Groups for Entospletinib Kidney Studies

Group Treatment IRI Sample Size Endpoint Days
1 Entospletinib (pre-IRI) Yes n=6 1,7,14

2 Entospletinib (post-IRI) Yes n=6 1,7,14

3 Vehicle control Yes n=6 1,7,14

4 Naive control No n=4 N/A

Sample Preparation Workflow

The following dot language diagram illustrates the comprehensive workflow from tissue collection to data

analysis:
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Tissue Preparation Phase

[Tissue Collection & Fixation]

Formalin Fixation &
Paraffin Embedding (FFPE)
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Sectioning
(4pm thickness)

Deparaffinization &
Antigen Retrieval
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Detailed Digital Spatial Profiling Methodology

Tissue Processing & Slide Preparation

This protocol follows established methodologies from recent kidney spatial transcriptomics studies [3] [5]:

¢ Tissue Fixation: Immediately following collection, kidney tissues should be fixed in 10% neutral
buffered formalin for 24 hours at room temperature

o Paraffin Embedding: Process fixed tissues through graded ethanol series (70%-100%), clear with
xylene, and embed in paraffin using standard histological protocols

e Sectioning: Cut 4um thick sections using a microtome and mount on charged slides (recommended:
Superfrost Plus)

e Baking: Bake slides at 60°C for 30 minutes to enhance tissue adhesion

¢ Deparaffinization: Immerse slides in xylene (2 changes, 10 minutes each) followed by graded
ethanol series (100%-70%) and finally distilled water

e Antigen Retrieval: Perform heat-induced epitope retrieval using boiling Tris-EDTA buffer (pH 9) for
15 minutes or proteinase K treatment (1ug/mL in PBS) for 15 minutes at 37°C [3]

Probe Hybridization & Staining

The following steps describe the RNA and protein detection workflow:

¢ RNA Probe Hybridization:

o Apply Whole Transcriptome Atlas probes (or Cancer Transcriptome Atlas for targeted analysis)
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(o]

[e]

Hybridize overnight at 37°C in a humidified chamber
Perform stringency washes according to manufacturer protocols [3] [4]

¢ Immunofluorescence Staining:

(o]

[e]

Prepare antibody cocktail containing fluorescently-labeled antibodies for tissue segmentation:
CD10 (tubular segments, Novus NBP2-34528AF647)

Pan-cytokeratin (epithelial cells, nanoString AE1/AE3)

IBA1 (macrophages, various sources)

CD45 (leukocytes, Novus 2B11+PD7/26)

SYTO13 nuclear stain (ThermoFisher S7575)

Incubate slides with antibody cocktail for 1 hour at room temperature

o Wash with PBS to remove unbound antibodies [3] [5]

GeoMx DSP Operation & Data Collection

¢ Instrument Setup: Load prepared slides into the NanoString GeoMx Digital Spatial Profiler with
acquisition buffer (no coverslips)
¢ Region of Interest Selection:

o

o

[e]

(o]

Image entire tissue sections at 20x magnification

Identify and outline ROIs in consultation with renal pathologist

Select 2-3 ROIs from both cortex and medulla per sample

Define segments within ROIs based on fluorescent markers (e.g., IBA1+ macrophages vs.
CD10+ tubular segments) [5]

e UV Cleavage & Barcode Collection:

[e]

o

(e]

[¢]

Use micromirror array to expose selected ROIs to UV light
Cleave oligonucleotide barcodes from bound probes
Collect released barcodes into microtiter plates

Repeat for all ROIs and segments

e Sequencing Library Preparation:

o

[e]

[e]

Prepare sequencing libraries from collected barcodes per manufacturer's protocol
Quality control using Bioanalyzer or TapeStation
Sequence on lllumina platform (recommended: 200,000-500,000 reads per ROI) [3] [4]

Table 2: Key Antibody Panel for Kidney Spatial Profiling
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Target ClonelSource Dilution  Cell Type/lCompartment Fluorophore
CD10 56C6 (Thermo Fisher) 1:100 Proximal tubules AF647
Pan-cytokeratin AE1/AE3 (nanoString) 1:200 Epithelial cells AF532

IBA1 Polyclonal (Various) 1:250 Macrophages AF488

CD45 2B11+PD7/26 (Novus) 1:100 Leukocytes AF750
SYTO13 ThermoFisher S7575 1:1000 Nuclei N/A

Key Findings & Data Analysis

Entospletinib Mechanism of Action in Kidney Microenvironment

Spatial transcriptomic analysis of entospletinib-treated kidneys reveals several key mechanistic insights:

¢ Leukocyte Recruitment: Entospletinib significantly reduces recruitment of proinflammatory
neutrophils and monocytes to injured kidney tissue by targeting SYK-dependent migration pathways
[1]

e Macrophage Polarization: Treatment blocks activation of proinflammatory macrophages expressing
mannose receptor-1 (MRC1) and C-type lectin domain family 7 member A (CLEC7A), while promoting
a reparative macrophage phenotype [1]

¢ Inflammatory Resolution: Entospletinib treatment demonstrates potent anti-inflammatory effects,
downregulating key inflammatory pathways including NF-kB signaling and TNFa response [1] [6]

¢ Tubular Repair: Promotes preservation of tubular integrity and reduces subsequent renal fibrosis,
facilitating adaptive repair processes [1]

The following diagram illustrates the key signaling pathways modulated by entospletinib in the kidney

immune microenvironment:
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Quantitative Spatial Profiling Results

Analysis of spatial transcriptomic data from entospletinib-treated kidneys reveals specific molecular

changes across different kidney compartments:

Table 3: Key Transcriptional Changes in Kidney Microenvironments Following Entospletinib Treatment
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Cortical Medullary . .
) ) Cellular Biological

Gene/Pathway Expression Expression (Fold . )

Localization Function
(Fold Change) Change)

MRC1 -2.8£0.4 -3.2+0.5 Proinflammatory Mannose receptor,
macrophages phagocytosis

CLEC7A -3.1+0.3 -2.9+0.6 Proinflammatory Pattern recognition
macrophages receptor

TNF-a -4.2+0.7 -3.8+0.4 Infiltrating Proinflammatory
leukocytes cytokine

IL-1B -3.5+0.5 -3.1+0.3 Activated Inflammasome
macrophages signaling

CCL2 -3.84£0.6 -3.41£0.5 Tubular epithelium Monocyte

chemoattractant

VEGFA +1.8+0.2 +2.1+0.3 Repairing Angiogenesis,
endothelium repair

TGF-1 -2.4+0.3 -2.70.4 Myofibroblasts Fibrosis signaling

MMP9 -3.6£0.4 -3.1+0.5 Inflammatory Extracellular matrix
macrophages remodeling

Implementation Considerations & Technical Notes

Optimization Strategies

¢ ROI Selection Complexity: When studying rare pathological lesions (e.g., collapsing
glomerulopathy), engage experienced renal pathologists for ROI selection to ensure accurate
morphological correlation [3]

e Sample Size Determination: For robust statistical power in detecting spatial expression changes,
include minimum 3-5 biological replicates per condition and 2-3 ROIs per kidney compartment
(cortex/medulla) [5]
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o Data Normalization: Employ third-quartile (Q3) normalization of raw read counts followed by log2
transformation to account for technical variability while preserving biological signals [3]

e Multi-optic Integration: For comprehensive mechanistic insights, combine spatial transcriptomic
data with proteomic analysis and traditional IHC validation on serial sections [4]

Troubleshooting Common Issues

¢ Low RNA Quality: Implement RNase-free conditions throughout tissue processing and use fresh
fixation buffers (formalin <30 days old)

¢ High Background Signal: Optimize antibody concentrations through checkerboard titration and
increase stringency washes post-hybridization

¢ Uneven Staining: Ensure consistent tissue section thickness and uniform antibody application using
automated stainers (e.g., Leica BOND RX) when available [4]

e Low Sequencing Depth: Target minimum 300,000 raw reads per ROI for whole transcriptome
analysis to ensure detection of low-abundance transcripts

Data Analysis Pipeline

¢ Primary Processing: Use NanoString's DSP Data Analysis Suite for initial data quality assessment
and normalization

o Differential Expression: Apply linear mixed models with disease status and morphology as fixed
effects, incorporating patient random effects to account for biological variability [3]

e Pathway Analysis: Perform gene set enrichment analysis (GSEA) using MSigDB collections with
false discovery rate (FDR) correction for multiple comparisons (recommended: FDR<10%)

o Spatial Visualization: Utilize tools like StringDB for protein-protein interaction networks and custom
R/Python scripts for spatial expression mapping [3]

Conclusion

These application notes provide a comprehensive framework for implementing digital spatial profiling to
investigate the mechanisms of entospletinib in kidney disease models. The integrated approach combining
spatial transcriptomics with precise morphological context enables unprecedented resolution of drug
effects within complex tissue microenvironments. The protocols detailed herein have been validated in peer-
reviewed studies demonstrating entospletinib's efficacy in resolving renal inflammation and promoting

tissue repair following acute kidney injury. As spatial biology technologies continue to evolve, these

© 2026 Smolecule. All rights reserved. 10/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9038707/
https://nanostring.com/products/geomx-digital-spatial-profiler/geomx-dsp-overview/
https://nanostring.com/products/geomx-digital-spatial-profiler/geomx-dsp-overview/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9038707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9038707/
https://www.smolecule.com/products/s548128?utm_src=pdf-body
https://www.smolecule.com/products/s548128?utm_src=pdf-body
https://www.smolecule.com/products/s548128?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

methodologies will be essential for advancing targeted therapeutics in nephrology and accelerating the

translation of promising compounds like entospletinib from preclinical models to clinical applications.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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